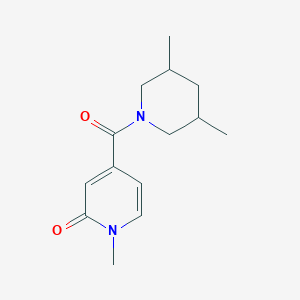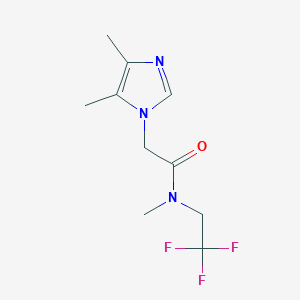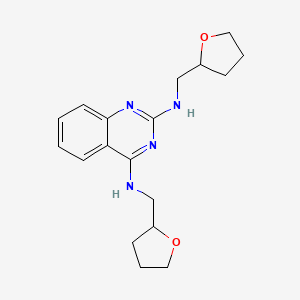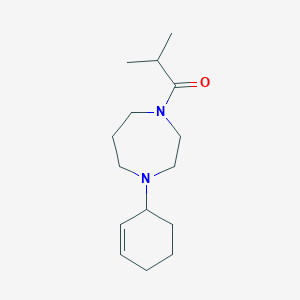
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of this compound action involves the reaction of this compound with a free radical to form a this compound adduct, which can be detected by EPR spectroscopy. This compound adducts have been used to identify the types of free radicals generated in biological systems, such as superoxide and hydroxyl radicals.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has been shown to protect against oxidative stress-induced cell damage and to reduce inflammation in animal models of disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments, including its stability, its ability to trap free radicals and form stable adducts, and its compatibility with various analytical techniques, such as EPR spectroscopy. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one research, including the development of new synthetic methods for this compound, the investigation of the role of free radicals in the pathogenesis of various diseases, and the development of new therapeutic interventions based on this compound. Additionally, the use of this compound in combination with other antioxidants and anti-inflammatory agents may enhance its therapeutic potential. Finally, the development of new analytical techniques for the detection and quantification of this compound adducts may improve our understanding of the mechanism of action of this compound and its role in free radical biology.
Synthesemethoden
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized by several methods, including the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine, and the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine-1-carboxylic acid. The latter method is more efficient and has a higher yield. This compound can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been widely used in scientific research, particularly in the field of free radical biology. This compound is a stable free radical scavenger that can trap free radicals and form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. This compound has been used to study the mechanism of free radical generation in biological systems, such as the production of superoxide and hydroxyl radicals in mitochondria and the role of free radicals in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)9-16(8-10)14(18)12-4-5-15(3)13(17)7-12/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADPIUCOAFFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)